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Compound of Interest

Compound Name: Cochliomycin B

Cat. No.: B15561740

For Researchers, Scientists, and Drug Development Professionals

Cochliomycin B, a resorcylic acid lactone, has garnered interest within the scientific
community due to its unique structural features and potential biological activity. This guide
provides a comparative analysis of the reported total synthetic routes to this complex natural
product, offering a valuable resource for chemists engaged in natural product synthesis and
medicinal chemistry. The key aspects of two prominent synthetic strategies are detailed below,
supported by experimental data and visual representations of the synthetic pathways.

Comparative Analysis of Synthetic Routes

Two distinct and elegant total syntheses of Cochliomycin B have been reported, one by the
group of Martin G. Banwell and another by the group of Y. Du. Both approaches are convergent
and construct the challenging 14-membered macrolactone from key fragments. However, they
employ different strategic bond disconnections and key reactions for the crucial
macrocyclization step.
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Feature

Banwell Synthesis (2015)

Du Synthesis (2014)

Overall Strategy

Convergent synthesis involving
the union of three main

building blocks.

Convergent approach
assembling the molecule from

two key fragments.

Key Fragments

An aromatic piece, a C5-C11
fragment, and a C1-C4 side

chain.

A C1-C11 aliphatic chain and a

substituted aromatic precursor.

Macrocyclization

Intramolecular Nozaki-Hiyama-
Kishi (NHK) reaction.

Intramolecular Lactonization
(Yamaguchi

macrolactonization).

Key Reactions

Olefin cross-metathesis, trans-
esterification, Nozaki-Hiyama-

Kishi macrocyclization.

Julia-Kocienski olefination, E-
selective Horner-Wadsworth-
Emmons olefination,

Yamaguchi macrolactonization.

Chiral Pool Starting Materials

Readily available chiral

building blocks.

D-mannose and other chiral

precursors.

Overall Yield

Not explicitly stated for
Cochliomycin B in the primary
reference, but the synthesis of
a related compound was
achieved in a multi-step

sequence.

4.8% overall yield.

Number of Steps (Longest

Linear Sequence)

Approximately 18 steps.

Not explicitly detailed in the
available abstracts, but

described as a concise route.

Experimental Protocols: Key Methodologies
Banwell Synthesis: Nozaki-Hiyama-Kishi (NHK)

Macrocyclization

The pivotal step in the Banwell synthesis is the formation of the 14-membered ring via an

intramolecular Nozaki-Hiyama-Kishi (NHK) reaction. This chromium-mediated coupling forms a
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carbon-carbon bond between a vinyl iodide and an aldehyde.
Protocol for NHK Macrocyclization:

Preparation of the Precursor: The linear precursor possessing a terminal vinyl iodide at one
end and an aldehyde at the other is synthesized through a multi-step sequence, including an
olefin cross-metathesis to install the vinyl iodide.

Reaction Conditions: To a solution of the linear precursor in a suitable solvent (e.g., a mixture
of THF and DMF) is added a chromium(ll) salt (typically CrCIz) and a nickel(ll) salt (e.g.,
NiCl2) as a co-catalyst.

Reaction Execution: The reaction is typically carried out at room temperature under an inert
atmosphere (e.g., argon). The progress of the reaction is monitored by thin-layer
chromatography (TLC).

Work-up and Purification: Upon completion, the reaction is quenched, and the product is
extracted with an organic solvent. The crude product is then purified by column
chromatography on silica gel to afford the macrocyclic product.

Du Synthesis: Yamaguchi Macrolactonization

The Du group's strategy culminates in a Yamaguchi macrolactonization to close the 14-
membered ring. This method is a powerful tool for the formation of large-ring lactones from the
corresponding hydroxy acids.

Protocol for Yamaguchi Macrolactonization:

o Preparation of the Seco-Acid: The hydroxy acid precursor is prepared through a convergent
sequence featuring a Julia-Kocienski olefination to construct the C10-C11 double bond.

o Formation of the Mixed Anhydride: The seco-acid is treated with 2,4,6-trichlorobenzoyl
chloride in the presence of a tertiary amine base (e.g., triethylamine) in an aprotic solvent
like THF. This reaction forms a highly reactive mixed anhydride.

 Intramolecular Cyclization: The resulting solution of the mixed anhydride is then added
dropwise to a solution of 4-dimethylaminopyridine (DMAP) in a large volume of toluene at an
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elevated temperature. The high dilution conditions favor the intramolecular cyclization over
intermolecular polymerization.

o Work-up and Purification: After the reaction is complete, the mixture is cooled, and the
solvent is removed under reduced pressure. The residue is then purified by flash column
chromatography to yield the desired macrolactone, Cochliomycin B.

Visualizing the Synthetic Pathways

The following diagrams illustrate the retrosynthetic logic and key transformations in the two
discussed synthetic routes to Cochliomycin B.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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